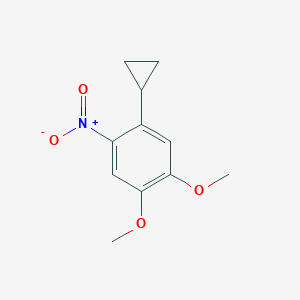![molecular formula C19H20N2O2S B3610292 2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3610292.png)
2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that is extensively used in scientific research. It is a potent inhibitor of histone deacetylases (HDACs) and is used to study their role in various biological processes.
Mécanisme D'action
2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide inhibits this compound by binding to their catalytic domain, which prevents the deacetylation of histones. This leads to an increase in the acetylation of histones, which results in changes in chromatin structure and gene expression. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It induces the expression of genes involved in cell cycle regulation and differentiation, while suppressing the expression of genes involved in cell proliferation and survival. The compound has also been shown to induce the expression of pro-apoptotic genes and to inhibit the expression of anti-apoptotic genes, leading to increased apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high potency as an HDAC inhibitor. This allows for the use of lower concentrations of the compound, which reduces the risk of off-target effects. However, the compound has been shown to have limited selectivity for specific HDAC isoforms, which can complicate the interpretation of results. Additionally, the compound has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms. This could lead to more effective cancer therapies with fewer side effects. Another area of interest is the study of the compound's effects on non-cancerous cells, as it may have potential applications in the treatment of other diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of active research, as it may lead to synergistic effects and improved treatment outcomes.
Applications De Recherche Scientifique
2-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is widely used in scientific research to study the role of this compound in various biological processes. It is used to investigate the epigenetic regulation of gene expression, cell cycle progression, and differentiation. The compound is also used to study the effects of HDAC inhibition on cancer cells and to develop new cancer therapies.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-24-17-11-5-3-9-15(17)18(22)20-16-10-4-2-8-14(16)19(23)21-12-6-7-13-21/h2-5,8-11H,6-7,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBWFGIKQTXZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3610209.png)

![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3610224.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3610226.png)
![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3610228.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3610238.png)
![2-[(4-methoxybenzyl)amino]-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide](/img/structure/B3610240.png)


![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610278.png)
![N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610282.png)
![2-fluorobenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3610290.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3610312.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610320.png)